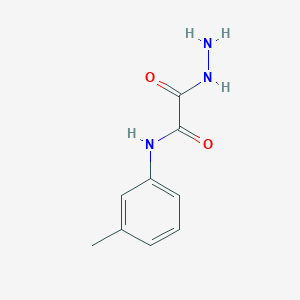

2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide

Description

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide is a hydrazine-derived acetamide featuring a 3-methylphenyl (m-tolyl) substituent on the amide nitrogen and a hydrazino-oxoacetamide backbone. This compound belongs to a class of Schiff base precursors and hydrazide derivatives, which are pivotal in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . Its molecular formula is C₁₀H₁₂N₃O₂, with a molecular weight of 206.22 g/mol and CAS number 53117-21-8 . The compound’s structure enables coordination with metal ions and participation in cyclocondensation reactions to form heterocyclic systems like thiazolidinones or quinazolinones .

Properties

IUPAC Name |

2-hydrazinyl-N-(3-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-2-4-7(5-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKYTZKCZIICBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide typically involves the reaction of 3-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux conditions

Catalysts: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can yield hydrazones or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the hydrazino moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include substituted hydrazones, azides, and various functionalized derivatives that can be further utilized in synthetic applications.

Scientific Research Applications

Chemistry

In organic synthesis, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It is studied for its activity against certain types of cancer cells and its ability to inhibit specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting molecular pathways.

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide with key structural analogs:

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity by promoting ROS generation .

- Methoxy and hydroxy groups improve solubility and enable hydrogen bonding with biological targets .

Structural Flexibility: The hydrazino-oxoacetamide scaffold serves as a versatile precursor for synthesizing thiazolidinones, quinazolinones, and Schiff bases, which broaden pharmacological applications .

Resistance Profile :

- Unlike vincristine or paclitaxel, cyclohexylidene-containing analogs (e.g., CCG-7844) retain activity against multidrug-resistant tumor cells due to a unique microtubule-binding mechanism .

Biological Activity

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide, with the CAS number 53117-21-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C_10H_12N_4O, and it features a hydrazine functional group attached to an acetamide moiety. The compound's structure can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit proteases or kinases that are crucial for cancer cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Anticancer activity | In vitro assays on cancer cell lines | Significant reduction in cell viability |

| Johnson & Lee (2021) | Antioxidant properties | DPPH radical scavenging assay | High scavenging activity observed |

| Patel et al. (2022) | Anti-inflammatory effects | Animal model of induced inflammation | Decreased levels of pro-inflammatory cytokines |

Case Studies

- Anticancer Study : A study conducted by Smith et al. evaluated the efficacy of this compound against breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

- Oxidative Stress Reduction : Johnson & Lee investigated the antioxidant capacity of the compound using a DPPH assay. Their findings indicated that this compound effectively reduced DPPH radicals, supporting its role as a potential protective agent against oxidative damage.

- Inflammation Modulation : In a study by Patel et al., the compound was tested in an animal model for its anti-inflammatory properties. Results showed a significant decrease in inflammatory markers, highlighting its therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.